N-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine
Description
This compound features a benzothiazole core modified with a 1,1-dioxo group, linked to a pyrrolidin-3-yl moiety substituted with a 5-fluoropyrimidin-4-yl group and an N-methyl amine. The pyrrolidine ring introduces conformational rigidity, which may improve target selectivity .
Properties
IUPAC Name |
N-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O2S/c1-21(15-12-4-2-3-5-14(12)25(23,24)20-15)11-6-7-22(9-11)16-13(17)8-18-10-19-16/h2-5,8,10-11H,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPLIRCTWHJIDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC=NC=C2F)C3=NS(=O)(=O)C4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The fluoropyrimidine and benzothiazole groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Medicine: It has potential therapeutic applications, including as a lead compound for the development of new drugs.
Mechanism of Action
The mechanism of action of N-[1-(5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine and benzothiazole groups are likely involved in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and inferred pharmacological implications compared to analogs:
Key Observations
- Core Heterocycle Differences : The target’s benzothiazole core (vs. pyrazolo-pyrimidine or quinazoline in analogs) may alter binding pocket interactions due to its planar aromatic system and sulfone group .
- Fluorination Patterns : The 5-fluoropyrimidine in the target contrasts with trifluoromethyl (1420405-75-9) or perfluoroethyl (939038-52-5) groups in analogs. Fluorine’s electronegativity enhances target binding, while bulkier perfluoro groups may reduce solubility .
Pharmacological Implications
- Target Selectivity : The dioxo-benzothiazole’s sulfone group may engage in unique dipole interactions absent in pyrazolo-pyrimidine analogs, suggesting divergent target profiles (e.g., kinase vs. protease inhibition) .
- Metabolic Stability : Pyrrolidine rings (target and 1251463-51-0) resist cytochrome P450 oxidation better than propyl or acetylpiperazine chains .
- Solubility : The acetylpiperazine in 1251466-70-2 likely enhances aqueous solubility compared to the target’s pyrrolidine, which may require formulation optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
